molecular formula C6H8N4O B13122787 3-(Methylamino)pyrazine-2-carboxamide

3-(Methylamino)pyrazine-2-carboxamide

Cat. No.: B13122787
M. Wt: 152.15 g/mol
InChI Key: MTFNAGYUTIELAQ-UHFFFAOYSA-N
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Description

3-(Methylamino)pyrazine-2-carboxamide is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are commonly found in various natural sources

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)pyrazine-2-carboxamide typically involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with methylamine. This reaction can be carried out under microwave-assisted conditions, which offer higher yields and shorter reaction times compared to conventional heating methods . The reaction conditions usually involve the use of ethanol as a solvent and a temperature of around 100°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylamino)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylamino)pyrazine-2-carboxamide involves its interaction with various molecular targets. In the case of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential fatty acids in bacteria, thereby inhibiting their growth . The compound is converted to its active form, which then interacts with the bacterial fatty acid synthase system, disrupting the production of fatty acids necessary for bacterial cell membrane synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazine-2-carboxamide
  • 3-Chloropyrazine-2-carboxamide
  • N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides

Uniqueness

3-(Methylamino)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its lipophilicity, which can influence its biological activity and its ability to interact with lipid membranes .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

3-(methylamino)pyrazine-2-carboxamide

InChI

InChI=1S/C6H8N4O/c1-8-6-4(5(7)11)9-2-3-10-6/h2-3H,1H3,(H2,7,11)(H,8,10)

InChI Key

MTFNAGYUTIELAQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN=C1C(=O)N

Origin of Product

United States

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